molecular formula C16H15NO B15396171 N-phenyl-2,3-dihydro-1H-indene-5-carboxamide CAS No. 51932-71-9

N-phenyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B15396171
CAS No.: 51932-71-9
M. Wt: 237.30 g/mol
InChI Key: GZDVREIRCBVXEH-UHFFFAOYSA-N
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Description

N-Phenyl-2,3-dihydro-1H-indene-5-carboxamide is a synthetic organic compound featuring a dihydroindene core substituted with a phenyl group at the amide nitrogen and a carboxamide moiety at the 5-position.

Properties

CAS No.

51932-71-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-phenyl-2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C16H15NO/c18-16(17-15-7-2-1-3-8-15)14-10-9-12-5-4-6-13(12)11-14/h1-3,7-11H,4-6H2,(H,17,18)

InChI Key

GZDVREIRCBVXEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-phenyl-2,3-dihydro-1H-indene-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which combines an indene core with a carboxamide functional group. This structure not only contributes to its aromatic properties but also enhances its potential for various biological activities. Recent studies have highlighted its interactions with specific molecular targets, particularly in the context of cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H13_{13}N O. The compound features:

  • Indene Core : Provides aromatic character.
  • Carboxamide Group : Enhances biological activity and chemical reactivity.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydro-1H-indene-5-carboxylic acidSimilar indene core but contains a carboxylic acidLacks amide functionality
N-methyl-2,3-dihydro-1H-indene-5-carboxamideContains N-methyl substitutionAlters electronic properties compared to phenyl group
N-benzyl-N-(2-hydroxyethyl)-2,3-dihydroindeneHydroxyethyl group instead of carboxamidePotentially different solubility and reactivity

This compound interacts with various biological targets, particularly enzymes and receptors involved in cancer progression. Its mechanism often involves modulation of signaling pathways that lead to altered cellular responses, such as apoptosis or cell proliferation inhibition.

Anticancer Properties

Recent research has focused on the compound's potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a crucial role in tumor progression and metastasis.

Case Study: DDR1 Inhibition

A series of derivatives based on 2-amino-2,3-dihydro-1H-indene-5-carboxamide were synthesized and tested for their inhibitory effects on DDR1. One notable compound exhibited:

  • Binding Affinity : Kd=5.9nMK_d=5.9\,\text{nM}
  • Inhibitory Concentration (IC50_{50}) : 14.9nM14.9\,\text{nM}
  • Effects : Suppressed collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT), demonstrating potential in reducing pancreatic cancer cell growth both in vitro and in vivo .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For example:

  • A549 Human Lung Adenocarcinoma Cells : The compound showed promising cytotoxicity with an IC50_{50} value significantly lower than traditional chemotherapeutics like erlotinib .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells effectively. Studies indicate that it can trigger apoptotic pathways more efficiently than some existing treatments, suggesting a dual mechanism of action—both inhibiting tumor growth and promoting cell death .

Comparison with Similar Compounds

Research Implications and Gaps

  • Selectivity: The absence of the 2-amino group in this compound may render it inactive against DDR1 but could open avenues for targeting other kinases or receptors.
  • Toxicity : Lessons from LY186641 suggest carboxamide derivatives may offer safer profiles than sulfonamides, warranting comparative toxicology studies.
  • Synthetic Chemistry: Methods like LaCl3-nano-SiO2 catalysis (Scheme 42, ) could optimize yields for dihydroindene carboxamides.

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